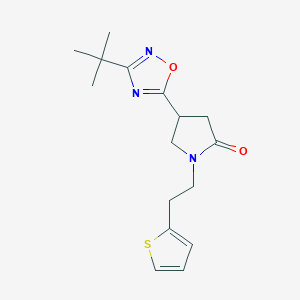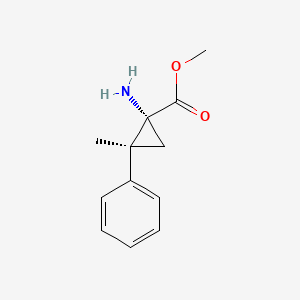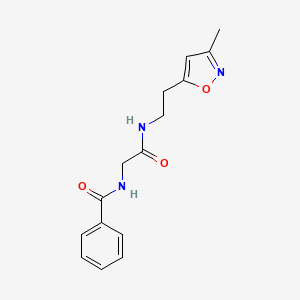
4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
The synthesis and application of oxadiazole-containing compounds have been extensively studied for their potential in organic light-emitting diodes (OLEDs). These materials, known for their excellent electron-transporting and hole-blocking properties, significantly enhance the performance of OLED devices. For instance, a study focused on pyridine- and oxadiazole-containing materials, such as PDPyDP, demonstrated their efficiency as hole-blocking materials in LEDs, leading to devices with considerable efficiency improvements over single-layer devices. This work exemplifies the compound's role in fabricating high-efficiency OLEDs, indicating its potential in next-generation display and lighting technologies (Wang et al., 2001).
Antitumor Activity
Oxadiazole derivatives have shown promising antitumor activities. A novel bioactive series of 1,2,4-oxadiazole natural product analogs demonstrated significant antitumor potential against various cell lines. These compounds, synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile, exhibit the potential for the development of new anticancer therapies, highlighting the diverse biomedical applications of oxadiazole derivatives (Maftei et al., 2013).
Fluorescence Resonance Energy Transfer (FRET)
The design and synthesis of oxadiazole-based molecules have been tailored for applications in fluorescence resonance energy transfer (FRET). A study on a novel molecule incorporating the oxadiazole moiety and thiophene units demonstrated high FRET efficiency with core-shell ZnSe/ZnS quantum dots (QDs), suggesting its utility in developing advanced photophysical tools for molecular biology and bioimaging applications. This research opens up new avenues for using oxadiazole derivatives in optical and biomedical fields (Pujar et al., 2017).
Antimicrobial Activities
The antimicrobial properties of oxadiazole derivatives were explored through the synthesis of new 1,2,4-triazoles and their evaluation against various microbial strains. These compounds, derived from the reaction of isonicotinic acid hydrazide with different reagents, exhibited good to moderate antimicrobial activities, suggesting their potential as templates for designing new antimicrobial agents. This application underscores the compound's role in addressing antibiotic resistance and developing novel antimicrobial therapies (Bayrak et al., 2009).
特性
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)15-17-14(21-18-15)11-9-13(20)19(10-11)7-6-12-5-4-8-22-12/h4-5,8,11H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUSERBHSULHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/no-structure.png)

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)
![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)
